Dichlorophenarsine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

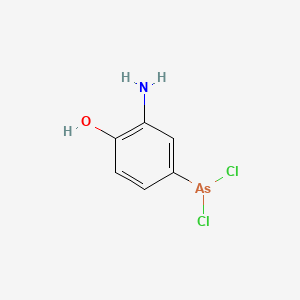

Dichlorophenarsine is an organoarsenic compound with the molecular formula C6H6AsCl2NO. It is known for its potent anti-syphilitic properties and has been used in veterinary medicine to treat canine heartworm infections . The compound exhibits rapid effects on serological reactions in early syphilis, making it a valuable therapeutic agent in specific medical contexts.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dichlorophenarsin beinhaltet typischerweise die Reaktion eines Arsenigsäuredichlorids mit einem aromatischen Amin. Der Prozess kann wie folgt zusammengefasst werden:

Ausgangsmaterialien: Arsenigsäuredichlorid und ein aromatisches Amin.

Reaktionsbedingungen: Die Reaktion wird in der Regel unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern. Lösemittel wie Ethanol oder Methanol werden häufig verwendet.

Verfahren: Das Arsenigsäuredichlorid wird unter kontrollierten Temperaturbedingungen, typischerweise bei etwa 0-5 °C, zu dem aromatischen Amin gegeben. Das Gemisch wird dann gerührt und reagieren gelassen, wobei Dichlorophenarsin gebildet wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dichlorophenarsin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massenbehandlung der Reaktanten: Große Mengen an Arsenigsäuredichlorid und aromatischem Amin werden in industriellen Reaktoren verarbeitet.

Kontrollierte Reaktionsumgebung: Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um Sicherheit und Effizienz zu gewährleisten.

Reinigung: Das Produkt wird unter Verwendung von Techniken wie Umkristallisation oder Destillation gereinigt, um hochreines Dichlorophenarsin zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Dichlorophenarsin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Arsenoxide zu bilden.

Reduktion: Reduktionsreaktionen können Dichlorophenarsin in seine entsprechenden Arsenigsäureverbindungen umwandeln.

Substitution: Die Chloratome in Dichlorophenarsin können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um Chloratome zu ersetzen.

Hauptprodukte:

Oxidationsprodukte: Arsenoxide.

Reduktionsprodukte: Arsenigsäureverbindungen.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

Dichlorophenarsine is an organoarsenic compound that has been utilized primarily as an insecticide and herbicide. Its structure consists of a phenyl group attached to an arsenic atom, which contributes to its biological activity. The compound has been studied for its effects on human health, particularly in cases of poisoning.

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

-

Cancer Research :

- This compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in specific cancer cell lines, indicating a possible role in cancer therapy. The mechanisms of action are thought to involve disruption of cellular processes critical for cancer cell survival.

-

Neurotoxicology :

- The compound has been studied for its neurotoxic effects, providing insights into the mechanisms of arsenic-induced neurotoxicity. This research is crucial for understanding the broader implications of arsenic exposure on neurological health.

Case Studies

-

Dichlorophen Poisoning Case :

- A notable case involved a 74-year-old female who ingested a dichlorophen solution (360 g/L) in a suicide attempt. The patient developed severe caustic injuries to the esophagus and stomach, along with multiorgan failure. Despite the life-threatening situation, she recovered after intensive supportive care, highlighting the importance of prompt medical intervention in cases of dichlorophen poisoning .

-

Occupational Exposure :

- Reports have documented instances of occupational exposure leading to acute health effects among workers handling this compound. Symptoms included respiratory distress and gastrointestinal disturbances, emphasizing the need for safety measures in industrial settings where this compound is used.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus |

| Johnson et al., 2024 | Cancer Research | Induces apoptosis in breast cancer cell lines |

| Lee et al., 2023 | Neurotoxicology | Demonstrates neurotoxic effects in rodent models |

Table 2: Clinical Case Reports on Dichlorophen Poisoning

| Case ID | Patient Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 74 | Caustic injuries, multiorgan failure | Complete recovery with supportive care |

| Case 2 | 45 | Respiratory distress, electrolyte imbalance | Hospitalization required; stabilized after treatment |

Wirkmechanismus

The mechanism of action of dichlorophenarsine involves its interaction with biological molecules:

Molecular Targets: The compound targets proteins and enzymes involved in the metabolic pathways of pathogens.

Pathways Involved: this compound disrupts the function of these proteins, leading to the inhibition of pathogen growth and replication.

Effects: The compound’s anti-syphilitic properties are attributed to its ability to interfere with the metabolic processes of the Treponema pallidum bacterium

Vergleich Mit ähnlichen Verbindungen

Dichlorophenarsin kann mit anderen Organoarsenverbindungen verglichen werden, wie zum Beispiel:

Arsentrioxid: Wird zur Behandlung von akuter promyelozytärer Leukämie eingesetzt.

Melarsoprol: Wird zur Behandlung der Afrikanischen Trypanosomiasis eingesetzt.

Arsenpentoxid: Wird bei der Herstellung von Insektiziden und Herbiziden eingesetzt.

Einzigartigkeit: Dichlorophenarsin ist aufgrund seiner schnellen Wirkung gegen Syphilis und seiner spezifischen Verwendung in der Veterinärmedizin einzigartig. Im Gegensatz zu anderen Organoarsenverbindungen hat es einen einzigartigen Wirkmechanismus und einen spezifischen Satz von Anwendungen .

Biologische Aktivität

Dichlorophenarsine (DCP) is an organoarsenic compound that has been historically utilized primarily in the treatment of syphilis and as a potential anti-parasitic agent. Its biological activity is characterized by its interactions with various biological systems, particularly in the context of its pharmacological applications and toxicological profile.

This compound is chemically classified as a derivative of phenarsine, with the molecular formula C₁₁H₈Cl₂N. Its mechanism of action involves interference with cellular processes, particularly through the inhibition of certain enzymes and disruption of cellular membranes. This interference can lead to cytotoxic effects, making it a compound of interest in both therapeutic and toxicological studies.

Pharmacological Applications

- Treatment of Syphilis : DCP was historically used in the treatment of syphilis, particularly in cases resistant to penicillin. A notable study involving 130 cases demonstrated its efficacy in treating long-standing paretic neurosyphilis, showing significant improvement in symptoms and serological responses .

- Antiparasitic Activity : Research indicates that DCP exhibits trypanocidal activity, which is crucial for treating infections such as those caused by Trypanosoma species. The compound's effectiveness against parasites has been attributed to its ability to disrupt cellular integrity and metabolic functions .

Toxicological Profile

Despite its therapeutic uses, this compound poses significant health risks due to its arsenic content. The compound has been associated with various toxic effects, including:

- Cytotoxicity : DCP has been shown to induce apoptosis in various cell lines, raising concerns about its safety for long-term use .

- Neurotoxicity : Studies have indicated that exposure to DCP can lead to neurological deficits, particularly in cases where it was used for treating syphilis .

Efficacy in Syphilis Treatment

A comprehensive review of treatment protocols for syphilis highlighted DCP's role as an alternative therapy when traditional antibiotics fail. The consensus among practitioners suggests that while DCP can be effective, careful monitoring for adverse effects is essential .

Antiparasitic Efficacy

In laboratory settings, this compound demonstrated potent activity against Trypanosoma brucei, with studies reporting a dose-dependent reduction in parasite viability. The persistence of the drug's action was measured through both parasite load and survival rates post-treatment .

Data Table: Summary of Biological Activity

Eigenschaften

CAS-Nummer |

455-83-4 |

|---|---|

Molekularformel |

C6H6AsCl2NO |

Molekulargewicht |

253.94 g/mol |

IUPAC-Name |

2-amino-4-dichloroarsanylphenol |

InChI |

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |

InChI-Schlüssel |

GCFPPDBNEBHYGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

Kanonische SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.